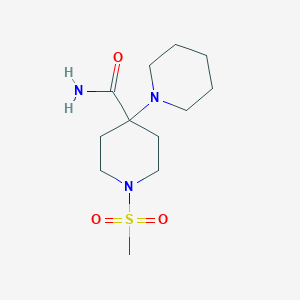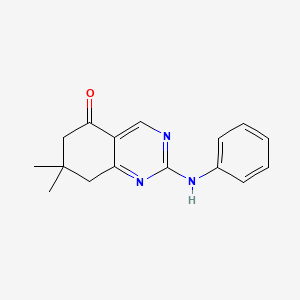![molecular formula C16H25N3O4S B4440153 1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4440153.png)
1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(Dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide, commonly known as DAPT, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of gamma-secretase, a key enzyme involved in the processing of amyloid precursor protein (APP) that is associated with Alzheimer's disease.
Wirkmechanismus
DAPT acts as a potent inhibitor of gamma-secretase, a transmembrane protease complex that cleaves various type I transmembrane proteins, including 1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide and Notch. The inhibition of gamma-secretase by DAPT leads to a reduction in the production of amyloid-beta peptides, which are known to accumulate in the brains of Alzheimer's disease patients. DAPT has also been shown to inhibit Notch signaling, which is involved in various cellular processes, including cell differentiation and proliferation.
Biochemical and Physiological Effects:
DAPT has been extensively studied for its biochemical and physiological effects. In addition to its inhibitory effects on gamma-secretase and Notch signaling, DAPT has been shown to have anti-inflammatory and anti-tumor properties. DAPT has also been shown to modulate the activity of various ion channels and transporters, such as the Na+/K+ ATPase and the NMDA receptor.
Vorteile Und Einschränkungen Für Laborexperimente
DAPT is a widely used research tool due to its potent inhibitory effects on gamma-secretase and Notch signaling. However, there are some limitations to its use in lab experiments. DAPT is a relatively unstable compound, and its activity can be affected by factors such as pH and temperature. Additionally, DAPT has been shown to have off-target effects on other proteases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many future directions for the study of DAPT and its role in various biological processes. One area of focus is the development of more stable and specific inhibitors of gamma-secretase and Notch signaling. Additionally, DAPT has been shown to have potential therapeutic applications in Alzheimer's disease and cancer, and further research is needed to explore these possibilities. Finally, the use of DAPT as a research tool can be expanded to study other transmembrane proteases and their roles in various biological processes.
Wissenschaftliche Forschungsanwendungen
DAPT is primarily used as a research tool to study the role of gamma-secretase in various biological processes, particularly in the processing of 1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide. This compound has been shown to inhibit gamma-secretase activity in vitro and in vivo, leading to a reduction in the production of amyloid-beta peptides that are associated with Alzheimer's disease. DAPT has also been used to study the role of gamma-secretase in other biological processes, such as Notch signaling and cancer progression.
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-23-15-7-5-14(6-8-15)17-16(20)13-9-11-19(12-10-13)24(21,22)18(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHVIFCVJVQGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4440092.png)
![ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate](/img/structure/B4440098.png)
![3-methyl-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B4440103.png)

![methyl 4-hydroxy-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-6-quinolinecarboxylate](/img/structure/B4440114.png)

![4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440124.png)
![3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440133.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B4440143.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]pyrrolidine hydrochloride](/img/structure/B4440145.png)

